2-{2-azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-azabicyclo[311]heptan-4-yl}acetic acid hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride typically involves the preparation of the bicyclic core followed by functionalization. One common method involves the reduction of spirocyclic oxetanyl nitriles to form the bicyclic structure . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound may involve scalable approaches such as the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This method allows for the efficient synthesis of the bicyclic core with high yields and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{2-azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium (Pd) catalysts for catalytic reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
2-{2-azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{2-azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atom.
2-oxabicyclo[3.1.1]heptan-4-yl acetic acid: This compound features an oxygen atom instead of a nitrogen atom in the bicyclic core.
Uniqueness
2-{2-azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride is unique due to its specific bicyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
2763758-57-0 |
---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.